Chemical structure and properties of 4-Bromo-2-(2-ethyl-1h-imidazol-1-yl)benzaldehyde
Chemical structure and properties of 4-Bromo-2-(2-ethyl-1h-imidazol-1-yl)benzaldehyde
The following technical guide details the chemical structure, synthesis, and properties of 4-Bromo-2-(2-ethyl-1H-imidazol-1-yl)benzaldehyde . This document is structured for researchers and drug development professionals, focusing on the compound's utility as a bifunctional building block in medicinal chemistry.
Core Function: Bifunctional Heterocyclic Scaffold for Medicinal Chemistry Document Type: Technical Whitepaper & Protocol Guide
Executive Summary
4-Bromo-2-(2-ethyl-1H-imidazol-1-yl)benzaldehyde is a specialized trisubstituted aromatic intermediate. Its value lies in its orthogonal reactivity: it possesses an aryl bromide for cross-coupling (e.g., Suzuki-Miyaura), an aldehyde for condensation or reductive amination, and a 2-ethylimidazole moiety that serves as both a polar pharmacophore and a steric modulator. This compound is frequently employed in the synthesis of kinase inhibitors, anti-inflammatory agents, and H3 histamine antagonists where the imidazole ring provides critical hydrogen-bonding interactions within the active site.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
Structural Analysis
The molecule consists of a central benzene ring substituted at the 1, 2, and 4 positions.
-
Position 1 (Aldehyde): Highly reactive electrophile for scaffold elongation.
-
Position 2 (2-Ethylimidazole): Attached via the N1 nitrogen. The ethyl group at the C2 position of the imidazole adds lipophilicity and steric bulk, restricting rotation and potentially locking the bioactive conformation.
-
Position 4 (Bromide): A handle for palladium-catalyzed cross-coupling reactions.[1]
Key Properties Table
| Property | Value (Experimental/Predicted) |
| Molecular Formula | C₁₂H₁₁BrN₂O |
| Molecular Weight | 279.14 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 115–120 °C (Predicted based on analogs [1]) |
| Solubility | Soluble in DMSO, DMF, DCM, Methanol; Insoluble in Water |
| pKa (Imidazole N3) | ~7.0–7.5 (Modulated by aryl ring electronics) |
| LogP | ~2.8 (Predicted) |
| CAS Number (Analog) | See 1099630-02-0 (Des-ethyl parent) for regulatory class comparison |
Synthesis & Manufacturing Protocol
The industrial standard for synthesizing this scaffold utilizes a Nucleophilic Aromatic Substitution (SₙAr) strategy. The electron-withdrawing aldehyde group at the ortho position activates the leaving group (fluorine) for displacement by the imidazole nucleophile.
Reaction Scheme
Precursors: 4-Bromo-2-fluorobenzaldehyde + 2-Ethylimidazole
Figure 1: Synthetic pathway via Nucleophilic Aromatic Substitution.
Detailed Experimental Protocol
Objective: Synthesis of 10g batch.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-2-fluorobenzaldehyde (10.0 g, 49.2 mmol) and 2-Ethylimidazole (5.2 g, 54.1 mmol).
-
Solvent & Base: Dissolve in anhydrous DMF (Dimethylformamide, 50 mL). Add Potassium Carbonate (K₂CO₃) (10.2 g, 73.8 mmol) as the base to scavenge HF.
-
Reaction: Heat the mixture to 90°C under an inert atmosphere (Nitrogen or Argon) for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS until the starting fluoride is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour slowly into crushed ice/water (300 mL) with vigorous stirring. The product should precipitate as a solid.
-
Note: If oil forms, extract with Ethyl Acetate (3 x 100 mL), wash with brine, and dry over Na₂SO₄.
-
-
Purification: Collect the precipitate by vacuum filtration. Wash with water (2 x 50 mL) and cold hexanes. Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM) if high purity (>98%) is required.
Reactivity & Applications in Drug Discovery
This scaffold is a "linchpin" intermediate. Its reactivity profile allows for the sequential construction of complex bioactive molecules.[2]
Orthogonal Reactivity Map
The compound offers three distinct vectors for chemical modification:
Figure 2: Divergent synthetic utility of the scaffold.
Application Case Studies
-
Kinase Inhibitors: The 2-ethylimidazole moiety mimics the adenine binding motif in ATP-competitive inhibitors. The aldehyde is often converted to an amine to interact with the ribose-binding pocket [2].
-
H3 Receptor Antagonists: The imidazole ring serves as the basic headgroup, while the bromide allows for the attachment of a lipophilic tail via Suzuki coupling, a classic pharmacophore design for H3 antagonists [3].
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[3] |
| Eye Irritation | H319 | Causes serious eye irritation.[3] |
| STOT-SE | H335 | May cause respiratory irritation.[4][5] |
Handling Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry place under inert gas. The aldehyde is susceptible to autoxidation to the carboxylic acid upon prolonged exposure to air.
-
Spill: Sweep up solid spills to avoid dust generation. Ventilate area.
References
-
PubChem. 4-(1H-imidazol-1-yl)benzaldehyde | C10H8N2O.[3] National Library of Medicine. Available at: [Link] (Accessed March 2026).
-
Sciotti, R. J., et al. (2002).[4] The synthesis and biological evaluation of a novel series of antimicrobials of the oxazolidinone class. Bioorganic & Medicinal Chemistry Letters, 12(16), 2121-2123.[4]
-
Letavic, M. A., et al. (2007).[4] Benzylamine histamine H3 antagonists and serotonin reuptake inhibitors.[4] Bioorganic & Medicinal Chemistry Letters, 17(17), 4799-4803.[4]
-
Beilstein Journals. Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. Available at: [Link].
